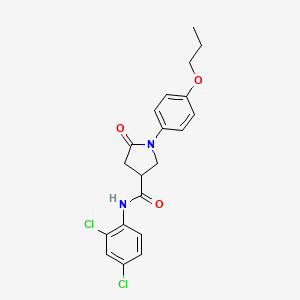

N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

Description

N-(2,4-Dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2,4-dichlorophenyl group attached to the amide nitrogen and a 4-propoxyphenyl substituent at the 1-position of the pyrrolidine ring.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3/c1-2-9-27-16-6-4-15(5-7-16)24-12-13(10-19(24)25)20(26)23-18-8-3-14(21)11-17(18)22/h3-8,11,13H,2,9-10,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJISCXMOJMXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrolidine ring is formed through a cyclization reaction.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,4-dichlorobenzoyl chloride.

Attachment of the Propoxyphenyl Group: The propoxyphenyl group is attached through an etherification reaction, using 4-propoxyphenol and a suitable activating agent like a base or a catalyst.

Final Coupling and Amide Formation: The final step involves coupling the intermediate compounds and forming the amide bond under controlled conditions, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Amide Substituent Modifications

- Halogenation Effects: The target compound’s 2,4-dichlorophenyl group increases lipophilicity compared to monosubstituted analogs (e.g., 4-chlorophenyl in or 3-chlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Positional Isomerism : The 3-chlorophenyl analog () exhibits significantly lower potency (IC50 ~100,000 nM) against bacterial fatty acid synthetase I, suggesting that halogen placement (2,4-dichloro vs. 3-chloro) critically impacts target binding.

Pyrrolidine 1-Position Substituent Modifications

- Propoxyphenyl vs. Fluorophenyl: The 4-propoxyphenyl group (target compound) introduces an ether linkage, which may improve metabolic stability compared to the 4-fluorophenyl group in .

- Hydrazide Derivatives : Compounds like replace the carboxamide with a hydrazide moiety, altering hydrogen-bonding capacity and electronic properties. These derivatives are primarily synthetic intermediates rather than bioactive analogs.

Biological Activity

N-(2,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 356.25 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the modulation of inflammatory pathways. In particular, it has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. The underlying mechanism appears to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammatory responses in the central nervous system (CNS) .

Neuroprotective Effects

Several studies have investigated the neuroprotective properties of this compound. For instance, in vitro experiments demonstrated that the compound significantly reduced nitric oxide (NO) production and inhibited the release of pro-inflammatory cytokines from activated microglial cells. This suggests a potential role in mitigating neuroinflammatory conditions such as Parkinson's disease (PD) .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were further elucidated through its effects on lipopolysaccharide (LPS)-induced inflammation models. It was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation. In vivo studies involving MPTP-induced neurotoxicity models also highlighted its ability to protect dopaminergic neurons and improve behavioral outcomes .

Data Table: Summary of Biological Activities

| Activity Type | In Vitro Results | In Vivo Results |

|---|---|---|

| Neuroprotection | Reduced NO production in microglial cells | Protected dopaminergic neurons in MPTP model |

| Anti-inflammatory | Inhibited pro-inflammatory cytokine release | Decreased behavioral deficits in PD phenotype |

| NF-κB Pathway Inhibition | Suppressed NF-κB activation | Enhanced neuronal survival |

Case Studies

A notable case study involved the administration of this compound in a mouse model of Parkinson's disease. The results indicated that prophylactic treatment led to significant reductions in microglial activation and improvements in motor function tests. The study concluded that this compound could serve as a promising candidate for further development as a neuroprotective agent against neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.